Propyl 3-chlorosulfonylpropanoate

Description

BenchChem offers high-quality Propyl 3-chlorosulfonylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 3-chlorosulfonylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

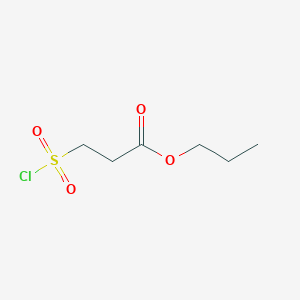

Structure

3D Structure

Properties

IUPAC Name |

propyl 3-chlorosulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-2-4-11-6(8)3-5-12(7,9)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMJNGSHQCQEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097796-45-6 | |

| Record name | propyl 3-(chlorosulfonyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Propyl 3-chlorosulfonylpropanoate and its Analogs for Advanced Research Applications

This guide provides a comprehensive technical overview of Propyl 3-chlorosulfonylpropanoate, a potentially valuable reagent for researchers, scientists, and professionals in drug development. Due to the limited direct documentation of the propyl ester, this document leverages extensive data from its closely related and commercially available analogs, Methyl 3-(chlorosulfonyl)propanoate and Ethyl 3-(chlorosulfonyl)propanoate, to provide a robust and scientifically grounded resource.

Compound Identification and Physicochemical Properties

A definitive CAS (Chemical Abstracts Service) number for Propyl 3-chlorosulfonylpropanoate is not readily found in major chemical databases. This suggests that while theoretically sound, this specific ester may be a novel compound or one that has not been widely synthesized or commercialized. However, its lower alkyl ester analogs are well-characterized, providing a strong basis for understanding its expected properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-(chlorosulfonyl)propanoate | 15441-07-3[1][2][3][4] | C4H7ClO4S | 186.61[1][2] |

| Ethyl 3-(chlorosulfonyl)propanoate | 103472-25-9 | C5H9ClO4S | 200.64 |

| Propyl 3-chlorosulfonylpropanoate | Not readily available | C6H11ClO4S | 214.67 (Calculated) |

Molecular Structure

The molecular structure of Propyl 3-chlorosulfonylpropanoate consists of a propyl ester of propanoic acid, with a highly reactive chlorosulfonyl group attached to the 3-position of the propanoate backbone.

Caption: Molecular Structure of Propyl 3-chlorosulfonylpropanoate.

Synthesis and Reactivity

General Synthesis

Esters of 3-(chlorosulfonyl)propanoic acid are typically synthesized from the corresponding 3-mercaptopropionic acid or its derivatives. The synthesis generally involves the oxidation of the thiol group to a sulfonic acid, followed by chlorination to yield the sulfonyl chloride.

A plausible synthetic route would involve the following conceptual steps:

-

Thiol Protection (Optional): Protection of the thiol group of 3-mercaptopropionic acid.

-

Esterification: Reaction of the carboxylic acid with propanol under acidic conditions to form propyl 3-mercaptopropanoate.

-

Oxidative Chlorination: Treatment of the thiol or its protected form with an oxidizing and chlorinating agent (e.g., chlorine in the presence of water) to directly form the sulfonyl chloride.

Core Reactivity: The Sulfonyl Chloride Group

The reactivity of Propyl 3-chlorosulfonylpropanoate is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl).[5] This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] Consequently, the sulfonyl chloride readily reacts with a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[5]

Caption: General Nucleophilic Substitution at a Sulfonyl Chloride.

Key reactions include:

-

Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of sulfonyl chlorides, forming a stable sulfonamide linkage (-SO₂NR₂).[6] This reaction is fundamental in medicinal chemistry for synthesizing a vast array of "sulfa drugs" and other therapeutic agents.[6][7]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base (like pyridine), sulfonyl chlorides react with alcohols to form sulfonate esters (RSO₂OR').[8] This transforms the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.[9]

-

Hydrolysis: Sulfonyl chlorides react readily, and often exothermically, with water to hydrolyze into the corresponding sulfonic acid (RSO₃H) and hydrochloric acid (HCl).[8][10] This necessitates handling in anhydrous conditions.

Applications in Research and Drug Development

The bifunctional nature of Propyl 3-chlorosulfonylpropanoate—possessing both a reactive sulfonyl chloride and an ester group—makes it a valuable building block in organic synthesis and bioconjugation.

Role as a Bifunctional Linker

The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the sulfonyl chloride can react with nucleophiles like amines or thiols. This allows for the tethering of different molecular entities.

Potential Workflow in Bioconjugation:

-

Protein Modification: A protein with an available lysine residue (containing a primary amine) is reacted with Propyl 3-chlorosulfonylpropanoate under controlled pH conditions. The amine attacks the sulfonyl chloride, forming a stable sulfonamide bond and linking the propanoate moiety to the protein.

-

Ester Hydrolysis: The propyl ester on the now-conjugated linker is hydrolyzed to reveal a terminal carboxylic acid.

-

Secondary Coupling: This newly exposed carboxylic acid can then be activated (e.g., as an NHS ester) and coupled to another molecule containing a primary amine, effectively linking the two entities.

Sources

- 1. Methyl 3-(chlorosulfonyl)propanoate | C4H7ClO4S | CID 4962888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-(chlorosulfonyl)propanoate | CAS 15441-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 15441-07-3|Methyl 3-(chlorosulfonyl)propanoate|BLD Pharm [bldpharm.com]

- 4. Methyl 3-(chlorosulfonyl)propanoate suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Chemoselective Sulfonylation of Amines using Propyl 3-chlorosulfonylpropanoate

Executive Summary

This guide details the standard protocol for the synthesis of sulfonamides via the reaction of Propyl 3-chlorosulfonylpropanoate with primary and secondary amines. The primary challenge in this transformation is chemoselectivity : the reagent contains two electrophilic sites—a highly reactive sulfonyl chloride (

This protocol utilizes kinetic control at low temperatures under anhydrous conditions to exclusively target the sulfonyl chloride, yielding the desired sulfonamide while preserving the ester moiety for potential downstream derivatization (e.g., heterocycle formation or acid deprotection).

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Reagent

Propyl 3-chlorosulfonylpropanoate is a bifunctional building block.

-

Site A (Sulfonyl Chloride): Hard electrophile, highly reactive towards nucleophiles.

-

Site B (Propyl Ester): Moderate electrophile, susceptible to aminolysis (amide formation) or hydrolysis.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom (

Selectivity Rationale: Sulfonyl chlorides react with amines orders of magnitude faster than alkyl esters do. By maintaining low temperatures (

Standard Protocol: Anhydrous Coupling

Objective: Synthesize

Materials & Reagents

| Component | Specification | Role |

| Reagent | Propyl 3-chlorosulfonylpropanoate | Electrophile |

| Substrate | Primary or Secondary Amine ( | Nucleophile |

| Solvent | Dichloromethane (DCM), Anhydrous | Solvent |

| Base | Triethylamine (TEA) or DIPEA ( | HCl Scavenger |

| Quench | 0.5 M HCl (aq) | Neutralization |

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add the Amine (1.0 mmol, 1.0 eq) and Triethylamine (1.5 mmol, 1.5 eq).

-

Dissolve in anhydrous DCM (5 mL, 0.2 M concentration).

-

Critical: Cool the mixture to

using an ice-water bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve Propyl 3-chlorosulfonylpropanoate (1.0 mmol, 1.0 eq) in a separate vial with minimal DCM (1-2 mL).

-

Add this solution dropwise to the cold amine mixture over 10–15 minutes.

-

Note: Rapid addition causes localized heating, which may trigger side reactions (disulfonylation or ester attack).

-

-

Reaction Progression:

-

Maintain at

for 30 minutes. -

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir at RT for 2–4 hours.

-

Monitoring: Check via TLC (typically 30-50% EtOAc/Hexane). The sulfonyl chloride spot (high

) should disappear; the sulfonamide product will appear at a lower

-

-

Workup (Extraction):

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash 1 (Acidic): Wash with 0.5 M HCl (

mL).-

Purpose: Removes excess TEA and unreacted amine.

-

Caution: Ensure the pH of the aqueous layer is acidic.

-

-

Wash 2 (Neutral): Wash with Brine (saturated NaCl, 15 mL).

-

Dry: Dry the organic layer over anhydrous

or -

Concentrate: Filter and evaporate the solvent under reduced pressure (

).

-

-

Purification:

-

Most products are sufficiently pure (>90%) after workup.

-

If necessary, purify via silica gel flash chromatography (Gradient: 0%

40% EtOAc in Hexanes).

-

Visualization of Workflow & Mechanism

Experimental Decision Tree

This diagram outlines the logical flow of the experiment, including critical decision points for workup based on the amine type.

Figure 1: Step-by-step experimental workflow for chemoselective sulfonylation.

Chemoselectivity Mechanism

This diagram illustrates the competing pathways and why the sulfonamide is favored over the amide.

Figure 2: Mechanistic pathway showing kinetic preference for sulfonylation over ester aminolysis.

Troubleshooting & Optimization

Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous; store reagent under inert gas. |

| Disulfonylation | Excess Sulfonyl Chloride / High Temp | Use 1.1 eq of Amine; maintain strict |

| Ester Hydrolysis | Aqueous Workup too basic | Avoid NaOH washes. Use dilute HCl or saturated |

| Solid Precipitate | Amine Salt formation | This is normal (TEA·HCl). It dissolves during aqueous workup.[1] |

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| DCM | Excellent | Standard choice. Good solubility, easy removal. |

| THF | Good | Useful for polar amines. Must be dry.[3] |

| Acetonitrile | Good | Increases reaction rate but may solubilize salts. |

| Water | Poor | Causes rapid hydrolysis of the sulfonyl chloride. |

| DMF | Fair | Hard to remove; promotes side reactions if heated. |

References

-

BenchChem. Sulfonylation of Primary Amines: Technical Support & Protocols. Retrieved from 4.

-

Sigma-Aldrich. Safety Data Sheet: Propyl Propionate and Derivatives. Retrieved from .

-

Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[5] RSC Advances.[5] Retrieved from 5.

-

Master Organic Chemistry. Reactions of Amines: Alkylation and Acylation. Retrieved from 6.

-

Chemistry LibreTexts. 20.6: Reactions of Amines - Sulfonylation. Retrieved from 7.

Sources

reaction conditions for Propyl 3-chlorosulfonylpropanoate ester hydrolysis

Technical Application Note: Hydrolytic Cleavage of Propyl 3-Chlorosulfonylpropanoate

Executive Summary

This guide details the reaction conditions for the hydrolysis of Propyl 3-chlorosulfonylpropanoate (

Critical Technical Insight: This substrate possesses two hydrolyzable functional groups with vastly different reactivity profiles: a highly reactive sulfonyl chloride and a moderately reactive carboxylic ester .

-

Selective Hydrolysis Warning: It is chemically impossible to hydrolyze the ester moiety (using aqueous methods) while retaining the sulfonyl chloride, as the latter reacts with water orders of magnitude faster (

). -

Target Product: Consequently, this protocol focuses on Total Hydrolysis to yield 3-sulfopropanoic acid (

), a bifunctional acid building block.

Part 1: Chemical Context & Mechanism[1][2][3]

The Reactivity Cascade

The hydrolysis proceeds via a sequential, autocatalytic cascade. Understanding this order is vital for safety (exotherm management) and yield optimization.

-

Stage I: Sulfonyl Chloride Hydrolysis (Fast, Exothermic) The sulfonyl chloride undergoes rapid nucleophilic attack by water. This step releases hydrogen chloride (HCl) gas and significant heat.

-

Stage II: Ester Hydrolysis (Slow, Equilibrium) The propyl ester requires catalysis to hydrolyze. Conveniently, the HCl generated in Stage I acts as an in-situ acid catalyst for this step.

Reaction Pathway Diagram

Figure 1: Sequential hydrolysis pathway. Note that the sulfonyl chloride hydrolyzes first, generating the acid catalyst required for the second step.

Part 2: Critical Reaction Parameters

| Parameter | Condition | Rationale |

| Stoichiometry | Water (Excess, >10 eq) | Acts as both reactant and solvent. drives the equilibrium of the ester hydrolysis to completion (Le Chatelier's principle). |

| Solvent System | The propyl ester is lipophilic. A co-solvent like 1,4-Dioxane or THF is required to solubilize the starting material and ensure contact with water. | |

| Temperature (Phase 1) | Crucial Safety Step. Initial addition must be cold to manage the exotherm and HCl evolution from the sulfonyl chloride group. | |

| Temperature (Phase 2) | Reflux ( | Required to overcome the activation energy barrier for the acid-catalyzed cleavage of the ester. |

| Catalyst | Autocatalytic (HCl) | The reaction generates its own catalyst. External |

Part 3: Detailed Experimental Protocol

Safety Pre-requisites

-

Hazard: Evolution of HCl gas. Work must be performed in a fume hood .

-

PPE: Acid-resistant gloves, safety goggles, lab coat.

-

Vessel: Use a round-bottom flask with a pressure-equalizing addition funnel and a reflux condenser.

Step-by-Step Workflow

1. Setup and Solubilization

-

Charge a round-bottom flask with Propyl 3-chlorosulfonylpropanoate (1.0 eq).

-

Add 1,4-Dioxane (5 mL per gram of substrate) and stir to dissolve.

-

Cool the solution to 0°C using an ice bath.

2. Phase I: Controlled Quench (Sulfonyl Chloride Hydrolysis)

-

Add Water (5.0 eq initially) dropwise via the addition funnel over 20 minutes.

-

Observation: You will observe fuming (HCl) and a temperature rise.

-

Control: Maintain internal temperature

.

-

-

Once addition is complete, allow the mixture to warm to room temperature (

) and stir for 30 minutes. -

Checkpoint: The sulfonyl chloride is now converted to the sulfonic acid.

3. Phase II: Total Hydrolysis (Ester Cleavage)

-

Add remaining Water (total volume should be approx. 10 mL per gram of substrate).

-

Equip the flask with a reflux condenser.

-

Heat the mixture to Reflux (

) . -

Maintain reflux for 4–6 hours .

-

Monitoring: Monitor by TLC (Propyl ester spot disappearance) or NMR (disappearance of propyl triplet at

ppm).

-

4. Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove the solvent (water/dioxane) and byproduct (propanol) under reduced pressure (Rotary Evaporator).

-

Note: The HCl will also be removed during evaporation.

-

-

Drying: The residue is likely a viscous oil or hygroscopic solid (3-sulfopropanoic acid). Dry under high vacuum over

to remove trace water. -

Crystallization (Optional): If a solid is required, attempt recrystallization from Acetone/Ethanol, though low-MW sulfonic acids are often used as crude syrups.

Workflow Diagram

Figure 2: Operational workflow for the total hydrolysis process.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrolysis | Ester is sterically hindered or biphasic mixture. | Increase reflux time; ensure vigorous stirring; add catalytic |

| Darkening/Tars | Thermal decomposition of impurities. | Perform Phase 1 (Quench) strictly at |

| Product is Wet/Syrup | Sulfonic acids are hygroscopic. | Azeotrope with toluene to remove water; dry under high vacuum with desiccant. |

References

-

Bentley, T. W. (2008).[1] Structural Effects on the Solvolytic Reactivity of Carboxylic and Sulfonic Acid Chlorides. The Journal of Organic Chemistry, 73(16), 6251-6257.[1]

- Context: Establishes the kinetic hierarchy where sulfonyl chlorides hydrolyze significantly faster than carboxylic esters.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 409694, 3-Sulfopropionic acid.

- Context: Physical properties and stability d

-

Fisher Scientific. (2010). Safety Data Sheet: 3-Chloropropionyl chloride.

- Context: Safety handling for chloropropionyl deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Propyl 3-chlorosulfonylpropanoate Storage & Handling

Subject: Preventing Hydrolysis & Degradation of Propyl 3-chlorosulfonylpropanoate

Executive Summary: The Hydrolysis Threat

Propyl 3-chlorosulfonylpropanoate contains two moisture-sensitive functional groups: a sulfonyl chloride (

The primary threat to this molecule is autocatalytic hydrolysis . The sulfonyl chloride moiety is highly electrophilic; upon contact with trace moisture, it hydrolyzes to release hydrochloric acid (HCl). This generated HCl acts as a catalyst, accelerating the hydrolysis of the ester linkage and further degrading the sulfonyl chloride.

The Golden Rule: Dryness is not a suggestion; it is a requirement. Once the "acid cycle" begins, degradation proceeds exponentially, often turning the clear liquid into a dark, fuming, viscous oil.

Incoming Inspection & Quality Control (QC)

Q: How do I know if the shipment I just received is already compromised?

A: Perform these immediate non-destructive checks before committing the reagent to a synthesis line.

| Indicator | Status | Technical Interpretation | Action |

| Appearance | Clear, colorless to pale yellow liquid | Pass. High purity (>97%). | Proceed to storage. |

| Appearance | Dark yellow / Orange / Brown | Fail. Significant decomposition. | Quarantined. Check purity via NMR. |

| Fuming | Visible white smoke upon opening | Critical Fail. Active HCl release. | Discard immediately. Do not use. |

| Precipitate | White solids suspended in liquid | Fail. Formation of sulfonic acid crystals. | Filtration may rescue, but titer is low. |

| Odor | Sharp, acrid (HCl/SO2) | Warning. Trace hydrolysis has occurred. | Use immediately or repurpose for non-critical steps. |

Storage Protocols: The "Anhydrous Chain of Custody"

Q: What are the absolute best conditions for long-term storage?

A: You must arrest thermodynamic motion and exclude nucleophiles (water).

The Protocol:

-

Temperature: Store at -20°C (Freezer) .

-

Why: Hydrolysis kinetics follow the Arrhenius equation. Lowering temperature from 25°C to -20°C slows the reaction rate by approximately 20-fold.

-

-

Atmosphere: Overlay with Argon (Ar) , not Nitrogen (

).-

Why: Argon is heavier than air and settles over the liquid surface, creating a more effective physical barrier against moisture ingress than Nitrogen.

-

-

Container:

-

Primary: Borosilicate glass vial with a PTFE-lined screw cap .

-

Secondary: Sealed desiccator jar containing activated molecular sieves or Drierite™.

-

Avoid: Polyethylene (PE) or Polypropylene (PP) bottles. Sulfonyl chlorides can permeate plastics over time, and plastics are permeable to water vapor.

-

Q: Can I store it in a glovebox? A: Yes, this is the gold standard. However, ensure the glovebox atmosphere is free of reactive vapors (amines, alcohols) which can react with the sulfonyl chloride even in the absence of water.

Visualization: The Autocatalytic Degradation Loop

The following diagram illustrates why a minor moisture leak results in total batch failure. The generation of HCl creates a feedback loop that destroys both the reactive center and the ester backbone.

Caption: Figure 1. The autocatalytic destruction cycle. Note how HCl output feeds back into the reaction, accelerating degradation.

Troubleshooting & Rescue Operations

Q: My reagent has turned slightly yellow. Can I purify it?

A: Proceed with caution. Thermal purification (distillation) is risky for sulfonyl chlorides as they can decompose violently (evolve

Method A: The "Wash and Dry" (Recommended for Liquid)

If the impurity is primarily HCl and sulfonic acid (which are water-soluble), you can wash the organic phase.

-

Dissolve the reagent in Dichloromethane (DCM) or Chloroform .

-

Wash rapidly ( < 1 min contact time) with ice-cold 5% NaHCO₃ solution.

-

Note: The cold temperature and short time prevent the base from hydrolyzing the sulfonyl chloride.

-

-

Separate the organic layer immediately.

-

Dry over anhydrous MgSO₄ (avoid basic drying agents like

). -

Filter and concentrate under vacuum at < 30°C .

Method B: Recrystallization (Only if Solid)

If the propyl ester is a solid at room temperature (or low melting):

-

Dissolve in a minimum amount of dry Hexane/Toluene mixture.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Filter the precipitate under inert gas.

Q: Why did my bottle explode/pop? A: Pressure buildup. The hydrolysis reaction releases HCl gas. If a sealed bottle absorbs moisture, the generated gas pressurizes the headspace.

-

Safety Tip: Always open old bottles of sulfonyl chlorides in a fume hood behind a blast shield.

Dispensing Best Practices

Q: How do I take an aliquot without ruining the rest of the bottle?

A: Use the "Positive Pressure" technique. Never pour from the bottle.

-

Equip: Insert a rubber septum (PTFE-faced) into the bottle.

-

Purge: Insert a needle connected to an Argon line (low pressure) to create positive pressure inside the bottle.

-

Draw: Insert a dry, gas-tight syringe through the septum. The internal Argon pressure will help fill the syringe without pulling in outside air.

-

Retract: Remove the syringe and immediately seal the needle tip (or inject).

-

Seal: Remove the Argon line and wrap the cap with Parafilm.

References

- Stability of Sulfonyl Chlorides: Org. Process Res. Dev. 2016, 20, 11, 1988–1996.

-

Purification of Sulfonyl Chlorides : Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Hydrolysis Mechanisms : J. Am. Chem. Soc. 1975, 97, 13, 3694–3701. "Mechanisms of Sulfonyl Chloride Hydrolysis".

-

Handling Moisture Sensitive Reagents : Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents".

optimizing yield of Propyl 3-chlorosulfonylpropanoate sulfonylation

Topic: Optimizing Yield of Propyl 3-chlorosulfonylpropanoate Sulfonylation

Executive Summary & Chemical Context

The Challenge: Synthesizing Propyl 3-chlorosulfonylpropanoate (CAS: 1097796-45-6) presents a "dual-warhead" stability challenge. You are generating a highly reactive sulfonyl chloride moiety in the presence of an acid-labile propyl ester .

The standard reaction—oxidative chlorination of Propyl 3-mercaptopropanoate (or its disulfide dimer)—generates 5 equivalents of HCl for every equivalent of product.

The Yield Trap: Most yield loss is not due to lack of conversion, but rather hydrolytic degradation during the reaction or workup. The HCl byproduct catalyzes the hydrolysis of your ester (reverting to the carboxylic acid), while excess water hydrolyzes your sulfonyl chloride (reverting to the sulfonic acid).

This guide focuses on balancing oxidative power with hydrolytic protection .

Mechanism & Critical Process Parameters (CPPs)

To optimize yield, you must visualize the reaction trajectory. The conversion of thiol to sulfonyl chloride is not instantaneous; it passes through specific intermediates.[1][2]

Reaction Pathway Diagram

Figure 1: Oxidative chlorination pathway showing critical intermediates and degradation routes.

Key Optimization Parameters

| Parameter | Recommended Range | Scientific Rationale |

| Temperature | -5°C to 5°C | Above 10°C, HCl-catalyzed ester hydrolysis accelerates significantly. |

| Water Stoichiometry | 2.2 – 2.5 eq. | Theoretical requirement is 2.0 eq. Excess water drives the reaction to completion but promotes product hydrolysis. Do not use bulk aqueous solvent. |

| Chlorine Flow | Controlled Sparge | Rapid addition causes local hotspots (exotherm), leading to over-chlorination or decomposition. |

| Solvent System | DCM / Water (Biphasic) | Unlike Acetic Acid/Water (monophasic), a biphasic system sequesters the product in the organic layer (DCM), protecting it from the acidic aqueous phase. |

Troubleshooting Guide

Scenario A: Low Yield (Product Missing or Low Mass)

Diagnosis: The product likely formed but hydrolyzed during workup.

-

Root Cause: Aliphatic sulfonyl chlorides are more water-sensitive than aromatic ones. If the phase separation takes too long, or if the organic layer isn't dried immediately, the product reverts to water-soluble sulfonic acid (

) and is washed away. -

Corrective Action:

-

Use Dichloromethane (DCM) as the reaction solvent.

-

Execute a cold quench : Pour the reaction mixture onto crushed ice.

-

Phase separate immediately (< 5 mins).

-

Dry the organic layer with anhydrous

immediately after separation.

-

Scenario B: Product Contains "Propyl 3-chlorosulfonylpropanoic acid"

Diagnosis: Ester cleavage.

-

Root Cause: The reaction generated high concentrations of HCl, which attacked the propyl ester linkage.

-

Corrective Action:

-

Lower the temperature to -10°C during chlorine addition.

-

Reduce reaction time. Stop exactly when the yellow-green color of excess

persists. -

Avoid Acetic Acid as a co-solvent if possible; use the biphasic DCM/Water method to keep the ester away from the aqueous HCl.

-

Scenario C: Impurity Profile Shows Disulfides

Diagnosis: Incomplete Oxidation.

-

Root Cause: Insufficient Chlorine gas or stopping the reaction too early.

-

Corrective Action:

-

Ensure a persistent yellow-green tint in the reaction mixture (indicates free

). -

If using a biphasic system, ensure vigorous stirring (high RPM) to maximize surface area for the

gas transfer between phases.

-

Optimized Experimental Protocol

Objective: Synthesis of Propyl 3-chlorosulfonylpropanoate via Biphasic Oxidative Chlorination. Scale: 10 mmol (adaptable).

Reagents

-

Propyl 3-mercaptopropanoate (1.0 eq)

-

Dichloromethane (DCM) (10 volumes)

-

Water (2.5 eq)

-

Chlorine Gas (

) (~3.5 eq) -

Alternative: Sulfuryl Chloride (

) can be used but

Step-by-Step Methodology

-

Setup:

-

Equip a 3-neck round bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a gas outlet leading to a caustic scrubber (NaOH trap).

-

Charge the flask with Propyl 3-mercaptopropanoate and DCM .

-

Add Water (2.5 eq). The mixture will be biphasic.

-

-

Initiation:

-

Cool the mixture to -5°C using an ice/salt bath.

-

Begin vigorous stirring. The water must be well-dispersed in the DCM.

-

-

Chlorination:

-

Introduce Chlorine gas at a slow rate.

-

Observation: The temperature will rise (exothermic). Adjust gas flow to maintain internal temp < 5°C .

-

Checkpoint: The solution will initially turn cloudy/white (disulfide formation) and then clear up.

-

Continue addition until a faint yellow-green color persists in the solvent, indicating excess

.

-

-

Post-Reaction (The Critical Phase):

-

Purge with Nitrogen (

) for 5 minutes to remove excess -

Cold Quench: Pour the mixture into a separatory funnel containing crushed ice.

-

Separation: Shake vigorously and separate the lower organic layer (DCM) immediately.

-

Wash: Wash the organic layer once with cold brine. Do not wash with water, as this increases hydrolysis risk.

-

-

Isolation:

-

Dry over anhydrous

for 15 minutes. -

Filter and concentrate under reduced pressure (Rotavap) at < 30°C .

-

Result: Colorless to pale yellow oil. Store at -20°C under Argon.

-

Logic Tree for Process Control

Use this flow to make real-time decisions during the experiment.

Figure 2: Real-time decision logic for maintaining yield integrity.

Frequently Asked Questions (FAQ)

Q1: Can I use Sulfuryl Chloride (

Q2: Why is my product turning into a solid white mass after the rotavap? A: This is likely the sulfonic acid (hydrolysis product) or the disulfide (incomplete reaction).

-

Test: Dissolve a small amount in water. If it dissolves and is acidic, it is the sulfonic acid. If it is insoluble, it is the disulfide.

-

Fix: If sulfonic acid, your workup was too slow or wet. If disulfide, you under-chlorinated.

Q3: How stable is Propyl 3-chlorosulfonylpropanoate? A: As an aliphatic sulfonyl chloride, it is less stable than aromatic analogs (like tosyl chloride). It will degrade at room temperature over days, releasing HCl.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen).

-

Usage: Ideally, generate it in situ or use it within 24 hours of synthesis.

Q4: I need to use this to sulfonylate an amine. Can I do it in one pot? A: Yes. After the oxidative chlorination in DCM:

-

Purge the excess

vigorously. -

Dry the DCM solution with

and filter (to remove water). -

Add your amine and a base (like Triethylamine or Pyridine) directly to this DCM solution at 0°C. This avoids the isolation stress and usually improves the overall yield of the sulfonamide.

References

-

Fundamental Mechanism of Oxidative Chlorination

- Stability of Sulfonyl Chlorides: Title: Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Source: BenchChem Technical Guides.

-

General Protocol for Aliphatic Sulfonyl Chlorides

- Title: The Chemistry of Thiol Oxidation and Detection (Section on Sulfonyl Chloride form

- Source: ResearchG

-

URL:[Link]

-

Propyl Ester Precursor Properties

-

Title: Propyl 3-Chloropropionate: A Versatile Precursor for Fine Chemical Synthesis.[3]

- Source: BenchChem Product Guide.

-

Sources

removing impurities from crude Propyl 3-chlorosulfonylpropanoate

Topic: Purification and Handling of Crude Propyl 3-(chlorosulfonyl)propanoate

Document ID: TS-CSP-001 Status: Active Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Ticking Clock" Molecule

Welcome to the technical support hub for Propyl 3-(chlorosulfonyl)propanoate .

CRITICAL DISTINCTION: Do not confuse this molecule with Propyl 3-chloropropionate.

-

Propyl 3-chloropropionate: Stable alkyl chloride (

). -

Propyl 3-(chlorosulfonyl)propanoate: Highly reactive sulfonyl chloride (

).

If you are working with the latter, you are handling a "ticking clock." The sulfonyl chloride moiety is extremely moisture-sensitive. Upon contact with ambient humidity, it hydrolyzes to 3-sulfopropionic acid propyl ester and HCl . This hydrolysis is autocatalytic: the generated HCl accelerates further degradation and can cleave the propyl ester group, leading to a complex mixture of sulfonic acids, di-acids, and polymerized tars.

This guide prioritizes kinetic control —purifying the compound faster than it can degrade.

Part 1: The "Flash Wash" Protocol (Primary Purification)

User Question: "My crude reaction mixture contains the sulfonic acid impurity (visible by LCMS as the hydrolyzed parent). How do I remove this polar acid without hydrolyzing the remaining product?"

Technical Response:

You cannot use standard silica chromatography easily because the silanol groups (

The Logic: Hydrolysis has an activation energy. By keeping the system at

Experimental Protocol: The Ice-Cold Flash Wash

| Parameter | Specification | Reason |

| Solvent System | Dichloromethane (DCM) or Toluene | Non-polar enough to separate water; dissolves product well. |

| Temperature | 0°C to 4°C (Critical) | Retards the rate of hydrolysis ( |

| Contact Time | < 5 Minutes | Prevents water saturation of the organic phase. |

| Drying Agent | Anhydrous | High capacity, rapid uptake of residual water. |

Step-by-Step Procedure:

-

Dilution: Dissolve your crude oil in cold DCM (

). Use a volume ratio of roughly 10:1 (Solvent:Product). -

The Wash: Pour the solution into a pre-cooled separatory funnel. Add Ice-Cold Water (approx. 50% of organic volume).

-

Note: Do not use brine initially; simple ice water partitions the sulfonic acid faster.

-

-

Agitation: Shake vigorously for exactly 30 seconds .

-

Separation: Drain the organic layer immediately into a flask containing a large excess of anhydrous

.-

Tip: Do not wait for a "perfect" interface if it takes too long. Speed is purity.

-

-

Filtration & Concentration: Filter off the desiccant and concentrate on a rotary evaporator.

Part 2: Troubleshooting & FAQs

Issue 1: The "Pink Oil" Syndrome

Q: "My product was a pale yellow oil, but after sitting on the bench for an hour, it turned pink and then dark brown. It smells acrid. What happened?"

A: You are witnessing Autocatalytic Decomposition .

-

Mechanism: Trace moisture hydrolyzed a small fraction of molecules

Sulfonic Acid + HCl. -

Propagation: The HCl acts as a catalyst, cleaving the propyl ester or catalyzing further hydrolysis of the sulfonyl chloride.

-

Visuals: The color change (Pink

Black) is often due to the formation of sulfur dioxide (

Corrective Action:

-

Immediate: Dissolve in dry toluene and degas with

to remove dissolved HCl/SO2. -

Prevention: Store the purified product under Argon at

. Never store it neat (undiluted) for long periods if it hasn't been rigorously dried.

Issue 2: Distillation Failures

Q: "I tried to distill the crude to purify it. The vacuum pressure spiked, and the pot residue turned into a black tar. Why?"

A: Sulfonyl chlorides are thermally unstable.

Aliphatic sulfonyl chlorides can undergo thermal desulfonylation , extruding

Guideline:

-

Avoid Distillation if possible. Use the "Flash Wash."

-

If Distillation is Mandatory: Use a Wiped Film Evaporator (WFE) or Short Path Distillation.

-

Vacuum:[3] Must be

mmHg. -

Residence Time: The compound should not be heated for more than a few seconds. Pot distillation (heating for hours) will destroy the batch.

-

Issue 3: Precursor Contamination (Disulfides)

Q: "NMR shows the product signals, but there are extra triplets in the aliphatic region and a sulfur smell. It's not the acid."

A: This is likely the Disulfide Impurity (

-

Origin: Incomplete oxidative chlorination of the starting thiol (Propyl 3-mercaptopropionate).

-

Removal: Disulfides are non-polar (like your product) and will not be removed by the Flash Wash.

-

Fix: You must re-subject the crude mixture to the chlorination conditions (e.g.,

gas or

Part 3: Visualizing the Instability

The following diagram illustrates the "Death Spiral" of Propyl 3-(chlorosulfonyl)propanoate when exposed to moisture and the logic behind the purification strategy.

Caption: The "Death Spiral" of hydrolysis (Red) vs. the kinetic rescue of the Flash Wash (Green/Blue).

Part 4: Summary of Impurities

Use this table to identify what is contaminating your batch based on physical observation.

| Impurity Type | Chemical Identity | Solubility Profile | Removal Strategy |

| Hydrolysis Product | 3-sulfopropionic acid propyl ester | Water Soluble, Polar | Ice-Cold Water Wash (Flash Wash). |

| Thermal Byproduct | Propyl 3-chloropropionate | Organic Soluble, Neutral | Difficult to separate. Prevent by avoiding heat (>40°C). |

| Precursor | Dipropyl 3,3'-dithiodipropionate | Organic Soluble, Non-polar | Re-chlorination (Cl2/AcOH). |

| Inorganic | Volatile / Water Soluble | Degassing ( |

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

-

Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides. (Detailed review of oxidative chlorination methods and stability). Retrieved from

-

Santa Cruz Biotechnology. (2024). Ethyl 3-(chlorosulfonyl)propanoate Product Data. (Physical property reference for the homologous ethyl ester). Retrieved from

-

ResearchGate Community. (2019). Purification of Aliphatic Sulfonyl Chlorides. (Discussion on thermal instability and hydrolysis prevention). Retrieved from

Sources

Technical Support Center: Purification of Propyl 3-chlorosulfonylpropanoate via Column Chromatography

Welcome to the technical support center for the purification of Propyl 3-chlorosulfonylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography of this compound. The information herein is grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

Section 1: Understanding the Molecule and the Challenges

Propyl 3-chlorosulfonylpropanoate is a reactive molecule containing both an ester and a sulfonyl chloride functional group. This dual reactivity presents specific challenges during purification by silica gel column chromatography.

-

Hydrolytic Instability: The sulfonyl chloride moiety is highly susceptible to hydrolysis by water, which can be present as moisture in solvents or on the surface of the silica gel. This degradation leads to the formation of the corresponding sulfonic acid, a highly polar impurity that can complicate purification.[1]

-

Ester Hydrolysis: The propyl ester group can also be hydrolyzed under acidic or basic conditions, although it is generally more stable than the sulfonyl chloride.[2] The acidic nature of standard silica gel can potentially catalyze this degradation.[3]

-

Reactivity with Nucleophiles: The electrophilic sulfur atom of the sulfonyl chloride can react with various nucleophiles, including alcohols (if used as a polar co-solvent) and even the silanol groups on the silica surface under certain conditions.

Due to these stability concerns, careful selection of the stationary phase, solvent system, and chromatographic conditions is paramount to achieving high purity.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of Propyl 3-chlorosulfonylpropanoate.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading on the column. What are the likely causes and solutions?

A1: Degradation of Propyl 3-chlorosulfonylpropanoate on a silica gel column is a common issue, primarily due to the acidic nature of the silica and the presence of moisture.[3][4]

-

Cause 1: Acid-Catalyzed Hydrolysis: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[3] The ester group is also susceptible to acid-catalyzed hydrolysis, though to a lesser extent.[2]

-

Solution 1: Use Deactivated Silica or an Alternative Stationary Phase.

-

Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent before packing the column.[3] This neutralizes the acidic sites and minimizes degradation.

-

Alternative Stationary Phases: Consider using less acidic stationary phases like Florisil or alumina (basic or neutral).[3][4] However, always test the stability of your compound on a small scale with these materials first using a 2D TLC test.[4]

-

-

Cause 2: Presence of Water: Trace amounts of water in your eluent or adsorbed onto the silica gel can readily hydrolyze the sensitive sulfonyl chloride functional group.[1]

-

Solution 2: Use Anhydrous Conditions.

-

Dry Solvents: Use freshly distilled or commercially available anhydrous solvents for your eluent.[5]

-

Dry Silica Gel: Ensure your silica gel is properly activated by heating it in an oven (e.g., at 120°C for several hours) to remove adsorbed water.[6]

-

Inert Atmosphere: For highly sensitive compounds, packing and running the column under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

-

Q2: I'm observing significant streaking or tailing of my product spot on the TLC plate and during column elution. Why is this happening?

A2: Streaking or tailing is often indicative of strong interactions between your compound and the stationary phase, or it can be a sign of on-plate/on-column decomposition.[4][7]

-

Cause 1: Strong Adsorption: The polar sulfonyl chloride and ester groups can interact strongly with the polar silanol groups of the silica gel, leading to slow elution and band broadening.

-

Solution 1: Optimize the Solvent System.

-

Increase Eluent Polarity: Gradually increase the polarity of your mobile phase to more effectively compete with the stationary phase for interaction with your compound. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[8][9]

-

Solvent Choice: The choice of solvents is critical. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[10][11]

-

-

Cause 2: On-Column Degradation: As the compound moves through the column, it may be continuously degrading, leading to a "streak" of the degradation product (the sulfonic acid) which is more polar and moves more slowly.[4]

-

Solution 2: Implement the solutions from Q1. By minimizing degradation, you will likely reduce tailing.

Q3: How do I choose the optimal solvent system for the column chromatography of Propyl 3-chlorosulfonylpropanoate?

A3: The ideal solvent system should provide good separation between your desired product and any impurities, with a target Rf value for the product of approximately 0.2-0.4 on the TLC plate for effective column separation.[8]

-

Step 1: TLC Analysis. Use Thin-Layer Chromatography (TLC) to screen various solvent systems.[11][12] Start with a relatively non-polar system and gradually increase the polarity.

-

Recommended Starting Solvent Systems:

-

Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)[10]

-

Hexane/Dichloromethane mixtures

-

Toluene/Ethyl Acetate mixtures

-

-

-

Step 2: Target Rf Value. Adjust the solvent ratio until the Rf of your product is in the optimal range. A lower Rf provides better separation but requires more solvent and time.

-

Step 3: Avoid Reactive Solvents. Do not use protic solvents like methanol or ethanol in your eluent. These can react with the sulfonyl chloride to form the corresponding sulfonate esters.[1] If a very polar solvent system is required, consider using dichloromethane with a small percentage of acetone.[9]

Q4: My compound is not eluting from the column, or the recovery is very low. What should I do?

A4: This is a frustrating problem that can have several causes.

-

Cause 1: Compound Decomposition: The most likely culprit is that your compound has degraded on the column into the highly polar sulfonic acid, which is now strongly adsorbed to the silica gel.[4]

-

Solution 1: Test for Stability. Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new, more polar spot appear, your compound is not stable on silica.[4] In this case, refer to the solutions in Q1.

-

Cause 2: Insufficiently Polar Eluent: Your chosen solvent system may not be polar enough to elute the compound.

-

Solution 2: Gradient Elution. If your compound and impurities have significantly different polarities, a gradient elution can be effective. Start with a non-polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the eluent to release your product.[8][9]

-

Cause 3: Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, which can be mistaken for low recovery in the desired fractions.[7]

-

Solution 3: Adhere to Loading Guidelines. A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel, depending on the difficulty of the separation.

Data Summary Table

| Issue | Potential Cause | Recommended Action |

| Product Degradation | Acidic silica, moisture | Use neutralized silica, alternative stationary phase (Florisil, alumina), or anhydrous conditions.[3][4] |

| Peak Tailing/Streaking | Strong adsorption, on-column degradation | Optimize and increase eluent polarity, address degradation issues.[4][7] |

| Poor Separation | Sub-optimal solvent system, column overloading | Systematically develop solvent system using TLC, ensure proper sample loading.[8] |

| Low or No Recovery | Complete degradation, eluent not polar enough | Verify compound stability on silica, use a gradient elution.[4] |

Section 3: Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Selection

-

Dissolve a small amount of your crude Propyl 3-chlorosulfonylpropanoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

On a silica gel TLC plate, spot the crude material.

-

Prepare several developing chambers with different solvent systems of varying polarities (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 2:1).

-

Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

-

Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

-

Select the solvent system that gives an Rf value of ~0.3 for the desired product and provides the best separation from impurities.[8]

Protocol 2: Column Chromatography with Neutralized Silica Gel

-

Prepare the Eluent: Based on your TLC analysis, prepare a sufficient volume of the chosen eluent. Add 0.5% (v/v) triethylamine to the eluent mixture to neutralize the silica.[3]

-

Prepare the Silica Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and gently swirl to create a uniform slurry.[3]

-

Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.

-

Equilibrate the Column: Run 2-3 column volumes of the neutralized eluent through the packed silica gel to ensure the entire stationary phase is equilibrated.[3]

-

Load the Sample: Dissolve your crude product in a minimal amount of the neutralized eluent and carefully load it onto the top of the column. Alternatively, you can pre-adsorb the crude material onto a small amount of silica gel (dry loading).

-

Elute and Collect: Begin the elution with the neutralized solvent, collecting fractions. Monitor the elution by TLC to identify the fractions containing your purified product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Propyl 3-chlorosulfonylpropanoate.

Section 4: Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Column Chromatography

Caption: A logical workflow for troubleshooting common issues.

Decision Tree for Stationary and Mobile Phase Selection

Caption: Decision-making process for chromatography conditions.

References

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

University of York, Department of Chemistry. Determining a solvent system. [Link]

-

Columbia University, Department of Chemistry. Column chromatography. [Link]

-

ResearchGate. How can I select the solvent system for column chromatography?. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

-

ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Reddit. troubleshooting column chromatography : r/chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information Table of Contents. [Link]

-

C&EN. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

-

ResearchGate. TLC of Sulfonamides. [Link]

-

PubMed. TLC identification of sulfonamides. [Link]

-

ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]

-

Scilit. SOLVOLYSIS OF ALKYL CHLOROSULFATES: PART I. REACTION OF n-PROPYL CHLOROSULFATE WITH NUCLEOPHILES. [Link]

-

Agilent. HPLC Column and Separation and Separation Troubleshooting. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

Waters. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. epruibiotech.com [epruibiotech.com]

- 8. columbia.edu [columbia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Chromatography [chem.rochester.edu]

- 11. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Propyl 3-chlorosulfonylpropanoate (PCSP)

Executive Summary: The "Double Jeopardy" of PCSP

Propyl 3-chlorosulfonylpropanoate (PCSP) presents a unique stability challenge due to its bifunctional nature. It contains two electrophilic centers: the sulfonyl chloride (

In solution, these groups create a "suicide pact" mechanism:

-

Trigger: Trace moisture hydrolyzes the sulfonyl chloride, releasing Hydrochloric Acid (HCl).

-

Amplification: The generated HCl catalyzes the hydrolysis of the propyl ester.

-

Cascade: The breakdown of the ester releases propionic acid derivatives and more water (if cyclization occurs) or simply increases the ionic strength and acidity, accelerating the degradation of the remaining sulfonyl chloride.

The Golden Rule: Stability is not about maintaining the molecule; it is about managing the byproduct (HCl) and excluding the trigger (Water).

Critical Stability Parameters

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in preventing PCSP degradation.

| Solvent Class | Suitability | Recommendation | Technical Rationale |

| Chlorinated (DCM, Chloroform) | High | Preferred | Excellent solubility; non-nucleophilic. Must be stabilized with amylene, not ethanol (ethanol reacts). |

| Ethers (THF, Et2O) | Moderate | Use with Caution | THF is hygroscopic. Peroxides can induce radical decomposition. Must be distilled/dried immediately before use. |

| Nitriles (Acetonitrile) | High | Preferred | Good polarity for reactions; low water miscibility helps if strictly anhydrous. |

| Alcohols (MeOH, EtOH) | FATAL | DO NOT USE | Reacts instantly to form sulfonate esters (solvolysis). |

| Amines (DMF, Pyridine) | Low | Reaction Only | Basic amines react with |

Storage Conditions

-

Temperature: -20°C (Critical). Thermal energy accelerates the unimolecular elimination of

(desulfonylation) and hydrolysis. -

Atmosphere: Argon or Nitrogen (positive pressure).

is insufficient as it does not displace moisture effectively. -

Container: Teflon-lined borosilicate glass. Avoid metal containers (corrosion by trace HCl) and standard polyethylene (permeable to moisture over time).

Troubleshooting Guide (Q&A)

Q1: My PCSP solution has turned cloudy and smells acrid. Is it usable?

-

Diagnosis: The cloudiness is likely 3-sulfopropanoic acid (insoluble in non-polar solvents) or polymerized byproducts. The acrid smell is HCl gas .

-

Verdict: Discard. The reagent has undergone significant hydrolysis. Attempting to filter and use it will result in uncertain stoichiometry, as the exact concentration of active sulfonyl chloride is unknown.

Q2: Can I use molecular sieves to dry a solution of PCSP?

-

Answer: Yes, but with caveats.

-

Protocol: Use 3Å or 4Å acid-washed molecular sieves .

-

Warning: Standard basic molecular sieves (often pH > 9) can catalyze the hydrolysis of the ester or react with the sulfonyl chloride. Always wash sieves with dilute HCl, rinse with water, then acetone, and activate at 250°C before adding to PCSP solutions.

Q3: I see "extra" peaks in the aliphatic region of my NMR. What are they?

-

Analysis:

-

PCSP:

ppm (triplet, -

Impurity: If you see a shift upfield to

ppm, this indicates the sulfonic acid ( -

Impurity: If you see loss of the propyl group signals (

ppm) and appearance of free propanol, the ester has cleaved.

-

Q4: Can I stabilize the solution by adding a base like Triethylamine (TEA)?

-

Answer: No, not for storage.

-

Reasoning: While TEA neutralizes HCl, it is a nucleophile. Over time, it will react with the sulfonyl chloride to form a sulfene intermediate (via E2 elimination if

-protons are present) or a quaternary ammonium sulfonyl salt, which will precipitate and degrade the titer of your reagent. Add base only at the moment of the reaction.

Experimental Protocols

Protocol A: The "Silver Nitrate" Qualitative QC Check

Use this rapid test before committing valuable starting material.

-

Prepare Reagent: Dissolve 10 mg of

in 1 mL of Acetonitrile. -

Prepare Sample: Take 1 drop of your PCSP solution and dilute in 0.5 mL Acetonitrile.

-

Test: Add the

solution to the sample. -

Interpretation:

-

Clear/Slight Haze: Acceptable. (Minimal free chloride).

-

Immediate Heavy White Precipitate: Fail. (High concentration of free

ions indicating hydrolysis to HCl).

-

Protocol B: Quantitative Morpholine Titration

To determine exact concentration.

-

Setup: Dissolve excess Morpholine (e.g., 2.0 equivalents based on estimated PCSP) in dry DCM.

-

Reaction: Add a known volume of PCSP solution. Stir for 10 mins. (Morpholine reacts rapidly to form the stable sulfonamide).

-

Quench: Add water to wash out unreacted morpholine salts.

-

Analysis: Evaporate organic layer and analyze by 1H NMR .

-

Calculation: Integrate the sulfonamide

peaks against an internal standard (e.g., dimethyl fumarate) to calculate the exact molarity of active sulfonyl chloride.

Visualizations

Diagram 1: The Autocatalytic Degradation Cycle

This diagram illustrates why moisture exclusion is non-negotiable. The reaction feeds itself.

Caption: The degradation cascade of PCSP. Note that HCl generated in the first step catalyzes the secondary breakdown of the ester moiety.

Diagram 2: Solvent Selection Decision Tree

Follow this logic to ensure solution stability.

Caption: Decision logic for selecting a solvent compatible with sulfonyl chlorides.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonyl Chlorides for general handling and purification).

-

King, J. F., et al. (1989).[1] "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides." Canadian Journal of Chemistry, 67(12), 2162-2172. (Detailed kinetics on the hydrolysis mechanism).

-

Guthrie, J. P. (1978). "Hydrolysis of Esters of Oxy-acids: pKa Values for Strong Acids." Canadian Journal of Chemistry, 56(17), 2342-2354. (Provides context on the acidity and leaving group ability of sulfonyl derivatives).

-

BenchChem Technical Support. (2025). "A Researcher's Guide to Characterizing Sulfonyl Chlorides." (General protocols for titration and purity analysis).

Sources

overcoming steric hindrance in Propyl 3-chlorosulfonylpropanoate reactions

Technical Support Center: Optimizing Propyl 3-chlorosulfonylpropanoate Reactions

Topic: Overcoming Steric Hindrance & Kinetic Barriers in Sulfonylation Reagent Focus: Propyl 3-chlorosulfonylpropanoate (CAS: Derivatives related to 15441-07-3) Ticket Priority: High (Methodology Optimization)

Executive Summary

Propyl 3-chlorosulfonylpropanoate is a bifunctional aliphatic sulfonyl chloride used primarily as a linker or building block in medicinal chemistry. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent presents two distinct challenges:

-

Lower Stability: Aliphatic sulfonyl chlorides are prone to rapid hydrolysis and thermal desulfonylation (loss of

). -

Nucleophile Resistance: When coupling with sterically hindered amines or alcohols, the reaction often stalls, leading to competitive hydrolysis rather than product formation.

This guide provides a troubleshooting framework to overcome these kinetic barriers using Nucleophilic Catalysis and Mechanistic Switching .

Module 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the specific failure mode.

Figure 1: Diagnostic logic for identifying whether failure is due to reagent degradation or steric barriers.

Module 2: The "Steric Wall" Solution (DMAP Catalysis)

When reacting Propyl 3-chlorosulfonylpropanoate with hindered nucleophiles (e.g., secondary amines, tertiary alcohols), the standard

The Fix: You must switch from a direct substitution mechanism to a Nucleophilic Catalysis mechanism using 4-Dimethylaminopyridine (DMAP).

The Mechanism

DMAP is not just a base here; it acts as a "transfer agent."[1][2]

-

DMAP attacks the Sulfonyl Chloride to form a highly reactive N-sulfonylpyridinium salt .

-

This intermediate is positively charged and has a better leaving group (DMAP) than the original chloride.

-

The hindered nucleophile can now attack this "activated" sulfur more easily.

Figure 2: The catalytic cycle of DMAP activation. The intermediate salt lowers the activation energy for hindered substrates.

Protocol: The "Activated" Coupling

Use this for secondary amines, anilines, or hindered alcohols.

-

Preparation: Flame-dry glassware under Nitrogen/Argon. Aliphatic sulfonyl chlorides hydrolyze instantly in wet air.

-

Solvent: Anhydrous DCM (Dichloromethane) or THF.

-

Stoichiometry:

-

Propyl 3-chlorosulfonylpropanoate: 1.1 equiv

-

Nucleophile: 1.0 equiv

-

Base: DIPEA (Hunig’s Base): 2.5 equiv (Scavenges HCl).

-

Catalyst: DMAP: 0.1 – 0.5 equiv (Crucial: Do not omit).

-

-

Procedure:

-

Dissolve Nucleophile, DIPEA, and DMAP in solvent at

. -

Add Propyl 3-chlorosulfonylpropanoate dropwise (diluted in solvent).

-

Allow to warm to Room Temperature (RT).[3]

-

Monitor: If reaction stalls after 4 hours, heat gently to

. Warning: Do not exceed

-

Module 3: Advanced Troubleshooting (The Sulfene Pathway)

If DMAP catalysis fails, or if you observe unexpected byproducts, the reaction may be proceeding (or failing to proceed) via the Sulfene Mechanism .

The Science:

Propyl 3-chlorosulfonylpropanoate has

-

Pros: Sulfenes are extremely reactive electrophiles and can capture very hindered nucleophiles.

-

Cons: They react with water instantly (destroying reagent) and can dimerize.

Comparison of Conditions:

| Feature | Protocol A: Standard (DIPEA/DMAP) | Protocol B: Sulfene Promotion (TEA) |

| Primary Mechanism | Elimination-Addition (via Sulfene) | |

| Best For | General hindered couplings | Extremely unreactive nucleophiles |

| Risk | Slow reaction | Polymerization / Rapid Hydrolysis |

| Base Choice | DIPEA (Hindered, minimizes sulfene) | Triethylamine (Less hindered, promotes elimination) |

Recommendation: Stick to Protocol A (DIPEA/DMAP) first. Only switch to TEA if you suspect the

Module 4: Frequently Asked Questions (FAQs)

Q1: My reagent (Propyl 3-chlorosulfonylpropanoate) has turned into a viscous oil/gum. Is it still good?

-

Diagnosis: Likely hydrolyzed.[3] Aliphatic sulfonyl chlorides degrade to sulfonic acids (

) upon exposure to moisture. These acids are often viscous oils. -

Test: Run a crude NMR in

. Look for a broad singlet (acid proton) around 10-12 ppm and a shift in the

Q2: I see the formation of a 5-membered ring byproduct. What is it?

-

Diagnosis: Intramolecular Cyclization.

-

Explanation: If your nucleophile is a primary amine, the resulting sulfonamide (

) can attack the ester group of the propyl chain, forming a lactam (cyclic amide). -

Prevention: Keep the reaction temperature low (

). Amidation of esters usually requires higher energy than sulfonylation.

Q3: Can I use Pyridine as the solvent?

-

Answer: Yes, but with caution. Pyridine acts as both base and weak catalyst. However, for sterically hindered substrates, Pyridine is often not nucleophilic enough to activate the sulfonyl center fully. Adding 10 mol% DMAP to the Pyridine solution is the "turbocharged" version of this approach.

References

-

Catalytic Mechanism of DMAP

-

Reactivity of Aliphatic Sulfonyl Chlorides

-

Sulfene Intermediates

- Title: Alkanesulfonyl Chlorides in Organic Synthesis (Sulfene Mechanism).

- Source: Chemical Reviews (King et al.).

- Significance: Explains the elimination-addition pathway relevant to reagents with alpha-protons.

-

URL:[Link]

- Title: Technical Support Center: Sulfonyl Chloride Work-up.

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Yamaguchi Esterification [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Controlling Exotherms in Propyl 3-chlorosulfonylpropanoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Propyl 3-chlorosulfonylpropanoate, with a focus on managing the significant exothermic nature of the reaction. Here you will find troubleshooting advice and frequently asked questions to ensure a safe and successful synthesis.

Introduction to the Synthesis and its Challenges

The synthesis of Propyl 3-chlorosulfonylpropanoate typically involves the oxidative chlorination of Propyl 3-mercaptopropanoate. This transformation is highly exothermic and requires careful control to prevent runaway reactions, degradation of the product, and the formation of unwanted byproducts. The primary challenge lies in dissipating the heat generated during the addition of the chlorinating agent.

Caption: General reaction scheme for the synthesis of Propyl 3-chlorosulfonylpropanoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Propyl 3-chlorosulfonylpropanoate.

| Problem | Potential Cause | Solution |

| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | Addition of the chlorinating agent is too fast. | Immediately stop the addition of the chlorinating agent. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). Ensure vigorous stirring to improve heat transfer. |

| Inadequate cooling for the scale of the reaction. | Use a larger cooling bath or a more efficient cooling system. Ensure the reaction flask is adequately immersed in the cooling medium. For larger scale reactions, consider a jacketed reactor with a circulating coolant. | |

| Concentrated pockets of reactants due to poor mixing. | Increase the stirring rate to ensure the reaction mixture is homogeneous. Use an appropriately sized stir bar or an overhead stirrer for larger volumes. | |

| Low Yield of Propyl 3-chlorosulfonylpropanoate | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time at the recommended temperature. |

| Degradation of the product during workup. | Sulfonyl chlorides can be sensitive to hydrolysis. If an aqueous workup is necessary, perform it quickly at low temperatures.[1] Use cold water or brine for washing and minimize the contact time. | |

| Formation of side products. | The formation of disulfides or other over-oxidation products can occur. Ensure the stoichiometry of the chlorinating agent is correct. A slight excess of the chlorinating agent is often used to drive the reaction to completion, but a large excess can lead to side reactions. | |

| Product is a Dark Color (Brown or Black) | Decomposition of the sulfonyl chloride. | High reaction temperatures can lead to decomposition.[1] Maintain the recommended low temperature throughout the addition of the chlorinating agent. Consider using a radical inhibitor if radical-mediated decomposition is suspected.[1] |

| Impurities in the starting materials. | Ensure the Propyl 3-mercaptopropanoate and the chlorinating agent are of high purity. Purify the starting materials if necessary. | |

| Difficulty in Isolating the Product | Emulsion formation during aqueous workup. | To break an emulsion, try adding a saturated solution of sodium chloride (brine). |

| Product is an oil and does not precipitate. | If the product is expected to be a solid but oils out, try scratching the inside of the flask with a glass rod at the interface of the solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of Propyl 3-chlorosulfonylpropanoate?

A1: Temperature is the most critical parameter. The oxidative chlorination of thiols is a highly exothermic process.[2][3] Maintaining a low and stable temperature, typically between -10°C and 0°C, is essential to prevent a runaway reaction and minimize the formation of byproducts.

Q2: Which chlorinating agent is best for this synthesis?

A2: Several chlorinating agents can be used, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent can depend on the scale of the reaction, available equipment, and safety considerations. For laboratory-scale synthesis, NCS in the presence of an acid catalyst can be a safer and more manageable alternative to chlorine gas.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots from the reaction mixture (after quenching them appropriately) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the disappearance of the starting material (Propyl 3-mercaptopropanoate) with the appearance of the product will indicate the reaction's progress.

Q4: What are the common side products in this reaction?

A4: The most common side product is the corresponding disulfide, which can form from the incomplete oxidation of the starting thiol.[2] Over-oxidation can also lead to other sulfur-containing impurities. The formation of sulfones is another potential side reaction.[5]

Q5: What is the best workup procedure to avoid hydrolysis of the sulfonyl chloride?

A5: Sulfonyl chlorides are susceptible to hydrolysis back to the corresponding sulfonic acid.[5][6] If an aqueous workup is required, it should be performed rapidly with cold water or brine. Extraction with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) should be done promptly. Drying the organic layer thoroughly with an anhydrous salt like magnesium sulfate or sodium sulfate is crucial before removing the solvent. In some cases, direct filtration of the reaction mixture (if the product precipitates) or purification by chromatography without an aqueous workup may be possible.

Q6: What safety precautions should be taken during this synthesis?

A6: This reaction should always be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. The chlorinating agents are corrosive and toxic, and the reaction can generate corrosive HCl gas.[6] A quenching solution (e.g., a dilute solution of sodium bisulfite) should be readily available to neutralize any unreacted chlorinating agent.

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

Experimental Protocol: General Guideline for Synthesis

This is a general procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

-

Propyl 3-mercaptopropanoate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dilute Hydrochloric Acid (e.g., 2M)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware

-

Efficient cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Propyl 3-mercaptopropanoate in anhydrous acetonitrile.

-

Cool the solution to -10°C to 0°C using an efficient cooling bath.

-

In a separate flask, prepare a solution of N-chlorosuccinimide in anhydrous acetonitrile.

-

Slowly add the NCS solution dropwise to the cooled solution of Propyl 3-mercaptopropanoate, maintaining the internal temperature below 5°C. The reaction is highly exothermic, and a slow addition rate is crucial.

-

After the addition is complete, add a catalytic amount of dilute hydrochloric acid.

-

Allow the reaction to stir at 0°C and monitor its progress by TLC or GC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

-

Quickly extract the product into the organic layer. Separate the layers and wash the organic layer with cold brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Propyl 3-chlorosulfonylpropanoate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Note: The stoichiometry of NCS and the amount of acid catalyst may need to be optimized for best results.

References

- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.